molecular formula C15H11NO5S B2656661 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid CAS No. 941252-66-0

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2656661
CAS No.: 941252-66-0
M. Wt: 317.32
InChI Key: HASPLWYWDPMVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a suitable thioether precursorThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and nicotinic acid derivative can also contribute to the compound’s overall biological activity by affecting cellular pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-11(9-3-4-12-13(6-9)21-8-20-12)7-22-14-10(15(18)19)2-1-5-16-14/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASPLWYWDPMVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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